![molecular formula C16H16N2O2 B4770799 N-(2-methylbenzyl)-N'-phenylethanediamide](/img/structure/B4770799.png)
N-(2-methylbenzyl)-N'-phenylethanediamide
Overview
Description
N-(2-methylbenzyl)-N'-phenylethanediamide, also known as MBPE, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the ethylenediamine family and has been shown to have unique properties that make it an attractive option for use in laboratory experiments.
Mechanism of Action
The exact mechanism of action of N-(2-methylbenzyl)-N'-phenylethanediamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain and other tissues. It has been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-N'-phenylethanediamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase the release of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to increase the activity of certain enzymes involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methylbenzyl)-N'-phenylethanediamide is its unique properties, which make it an attractive option for use in laboratory experiments. It has been shown to have a high degree of selectivity for certain receptors, which can be useful for studying specific cellular processes. However, one limitation of N-(2-methylbenzyl)-N'-phenylethanediamide is its relatively low potency, which may limit its usefulness in certain applications.
Future Directions
There are a number of potential future directions for research on N-(2-methylbenzyl)-N'-phenylethanediamide. One area of interest is the potential use of N-(2-methylbenzyl)-N'-phenylethanediamide as an anti-cancer agent, as preliminary studies have shown promising results. Another area of interest is the potential use of N-(2-methylbenzyl)-N'-phenylethanediamide as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylbenzyl)-N'-phenylethanediamide and its potential applications in other areas of scientific research.
Scientific Research Applications
N-(2-methylbenzyl)-N'-phenylethanediamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. One study found that N-(2-methylbenzyl)-N'-phenylethanediamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study found that N-(2-methylbenzyl)-N'-phenylethanediamide was able to enhance the activity of certain neurotransmitters in the brain, indicating that it may have potential as a therapeutic agent for neurological disorders.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N'-phenyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-5-6-8-13(12)11-17-15(19)16(20)18-14-9-3-2-4-10-14/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBFNMXRGVVKNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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